11-Methoxyyangonin

概要

説明

準備方法

合成経路と反応条件: 11-メトキシヤンゴニンの合成は、一般的に適切なフェノール系前駆体の縮合を制御された条件下で行います。一般的な合成経路の一つには、3,4-ジメトキシベンズアルデヒドと4-メトキシ-2H-ピラン-2-オンを出発物質として使用する方法があります。 反応は、炭酸カリウムなどの塩基を触媒とし、エタノールなどの溶媒中で行い、混合物を還流条件下で加熱します .

工業的生産方法: 11-メトキシヤンゴニンの工業的生産には、カバ植物からエタノールやメタノールなどの溶媒を用いて化合物を抽出する方法が用いられます。 抽出物はその後、クロマトグラフィー法を用いて11-メトキシヤンゴニンを単離および精製します .

化学反応の分析

反応の種類: 11-メトキシヤンゴニンは、次のようなさまざまな化学反応を起こします。

酸化: 対応するキノンを生成するために酸化することができます。

還元: 還元反応によりジヒドロ誘導体に変化させることができます。

一般的な試薬と条件:

酸化: 過マンガン酸カリウムや三酸化クロムなどの試薬を酸性条件で使用します。

還元: 活性炭担持パラジウムを用いた接触水素化。

主な生成物:

酸化: メトキシキノンの生成。

還元: ジヒドロ-11-メトキシヤンゴニンの生成。

置換: アシル化誘導体の生成.

科学的研究の応用

GABA Receptor Modulation

One of the primary mechanisms of action for kavalactones, including 11-methoxyyangonin, is their interaction with the gamma-aminobutyric acid (GABA) receptors. Studies indicate that these compounds can potentiate GABA_A receptor activity, leading to anxiolytic effects similar to those of benzodiazepines . This modulation can result in reduced anxiety and improved mood.

Neuroprotective Properties

Research has shown that kava extracts, containing compounds like this compound, exhibit neuroprotective effects. These properties are attributed to their ability to inhibit monoamine oxidase (MAO) enzymes, which are involved in the breakdown of neurotransmitters such as dopamine and serotonin . This inhibition may contribute to improved cognitive function and mood stabilization.

Antidepressant Effects

In animal studies, kava extracts have demonstrated antidepressant-like effects. The ability of this compound to modulate serotonin receptors suggests potential applications in treating depression . Further research is needed to establish its efficacy in human subjects.

Anxiety Disorders

Given its anxiolytic properties, this compound is being investigated as a potential treatment for generalized anxiety disorder (GAD) and other anxiety-related conditions. Clinical trials are necessary to evaluate its safety and effectiveness compared to traditional anxiolytics.

Stress Relief

Kava has a long history of use in traditional medicine for stress relief. The calming effects of this compound may provide a natural alternative for individuals seeking non-pharmaceutical interventions for stress management .

Safety Profile

The safety profile of kava and its constituents, including this compound, has been scrutinized due to reports of hepatotoxicity associated with kava consumption. However, controlled doses under medical supervision may mitigate these risks . Ongoing research aims to clarify the safety and metabolic pathways of kavalactones in humans.

Comparative Analysis of Kavalactones

| Compound Name | Chemical Structure | Pharmacological Effects | Therapeutic Potential |

|---|---|---|---|

| This compound | C16H18O4 | GABA receptor modulation | Anxiety relief |

| Yangonin | C15H14O3 | GABA receptor modulation | Anxiety relief |

| Dihydrokawain | C15H14O3 | Neuroprotective | Depression treatment |

| Methysticin | C15H14O3 | MAO inhibition | Mood stabilization |

作用機序

11-メトキシヤンゴニンの作用機序には、ガンマアミノ酪酸(GABA)系との相互作用が関与しています。 GABA_A受容体の部分アゴニストとして作用し、GABAの抑制効果を高め、鎮静作用と不安解消作用をもたらします . また、他の神経伝達物質系を調節し、全体的な薬理学的プロファイルに貢献している可能性があります .

類似化合物:

ヤンゴニン: 不安解消作用が類似する別のカバラクトン。

デスメトキシヤンゴニン: メトキシ基がなく、薬理学的効果が異なります。

カバイン: 鎮静作用が異なる主要なカバラクトン.

独自性: 11-メトキシヤンゴニンは、メトキシ基などの特定の構造的特徴により、その薬物動態と薬力学が影響を受けているため、独自性があります。 GABA_A受容体との特異的な相互作用により、他のカバラクトンとは異なり、さらなる研究や治療開発に価値のある化合物となっています .

類似化合物との比較

Yangonin: Another kavalactone with similar anxiolytic properties.

Desmethoxyyangonin: Lacks the methoxy group, resulting in different pharmacological effects.

Kavain: A major kavalactone with distinct sedative properties.

Uniqueness: 11-Methoxyyangonin is unique due to its specific structural features, such as the methoxy group, which influences its pharmacokinetics and pharmacodynamics. Its distinct interaction with GABA_A receptors sets it apart from other kavalactones, making it a valuable compound for further research and therapeutic development .

生物活性

11-Methoxyyangonin, a compound derived from the kava plant (Piper methysticum), is part of the kavalactone family. This article explores its biological activity, including its antioxidant properties, cytotoxic effects, and potential therapeutic applications, supported by research findings and case studies.

Chemical Structure and Properties

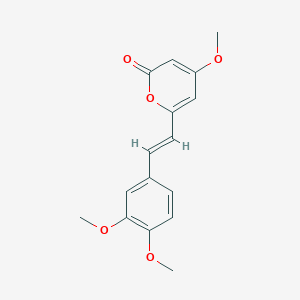

This compound is characterized by its methoxy group at the 11th position of the yangonin structure, which contributes to its unique biological properties. The molecular formula is , and its structure can be represented as follows:

Antioxidant Activity

Research has demonstrated that this compound exhibits significant antioxidant activity . A study conducted on various solvent fractions from Murraya koenigii shoots highlighted the antioxidant potential of kavalactones, including this compound. The antioxidant activity was assessed using DPPH radical scavenging assays, where this compound showed a notable ability to neutralize free radicals, suggesting its potential use in preventing oxidative stress-related diseases .

Cytotoxic Effects

The cytotoxic effects of this compound have been evaluated in several studies. In vitro assays indicated that this compound can induce apoptosis in cancer cell lines. For example, a study focusing on different solvent fractions from Murraya koenigii found that certain fractions containing kavalactones exhibited cytotoxicity against human cancer cells. The molecular docking studies suggested that these compounds might interact with anti-apoptotic proteins, enhancing their cytotoxic effects .

Metabolism and Toxicity

The metabolism of this compound involves various transformations that can affect its biological activity. Studies have shown that kavalactones undergo demethylation and hydroxylation processes in the liver, leading to the formation of metabolites that may exhibit different biological activities compared to the parent compound. Understanding these metabolic pathways is crucial for assessing both efficacy and safety .

Summary of Biological Activities

特性

IUPAC Name |

6-[(E)-2-(3,4-dimethoxyphenyl)ethenyl]-4-methoxypyran-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16O5/c1-18-13-9-12(21-16(17)10-13)6-4-11-5-7-14(19-2)15(8-11)20-3/h4-10H,1-3H3/b6-4+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GBJRDULCMRSYSL-GQCTYLIASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C=CC2=CC(=CC(=O)O2)OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=C(C=C(C=C1)/C=C/C2=CC(=CC(=O)O2)OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

288.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。